molecular formula C17H27N5O2 B2603961 7-butyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-59-2

7-butyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Katalognummer: B2603961
CAS-Nummer: 851937-59-2
Molekulargewicht: 333.436
InChI-Schlüssel: INMZWPXAZWOLSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-butyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as BRL-15572, is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has gained interest in scientific research due to its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

Wirkmechanismus

7-butyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. The α7 nAChR is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. By blocking the α7 nAChR, this compound can modulate these processes and potentially improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on the central nervous system. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and increase neurotrophic factors such as brain-derived neurotrophic factor (BDNF). These effects suggest that this compound may have potential therapeutic applications in various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 7-butyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is its high selectivity for the α7 nAChR, which reduces the potential for off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 7-butyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of more potent and selective α7 nAChR antagonists, which could have even greater therapeutic potential. Another area of interest is the development of novel drug delivery systems for this compound, which could improve its solubility and bioavailability. Finally, further research is needed to better understand the mechanisms underlying the cognitive-enhancing effects of this compound, which could lead to the development of even more effective therapies for neurological disorders.

Synthesemethoden

7-butyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione can be synthesized through a multi-step process involving the reaction of 8-bromo-1,3-dimethylxanthine with butyllithium, followed by the addition of piperidine-1-carboxaldehyde and subsequent purification through column chromatography. The final product is obtained as a white solid with a purity of over 99% and a melting point of 222-224°C.

Wissenschaftliche Forschungsanwendungen

7-butyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the major areas of research is Alzheimer's disease, where the α7 nAChR has been implicated in the pathogenesis of the disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting a potential therapeutic benefit for humans.
Another area of research is schizophrenia, where dysfunction of the α7 nAChR has been implicated in the cognitive deficits associated with the disorder. This compound has been shown to improve cognitive function in animal models of schizophrenia, suggesting a potential therapeutic benefit for humans.

Eigenschaften

IUPAC Name

7-butyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-4-5-11-22-13(12-21-9-7-6-8-10-21)18-15-14(22)16(23)20(3)17(24)19(15)2/h4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMZWPXAZWOLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.